molecular formula C19H18O4 B5666290 3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate

3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate

Cat. No.: B5666290
M. Wt: 310.3 g/mol
InChI Key: TUGIRKFIQSBPEH-UHFFFAOYSA-N
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Description

3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate typically involves the formation of the benzofuran ring followed by the introduction of the ester group. One common method involves the cyclization of o-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. The esterification can be achieved using 4-(tert-butyl)benzoic acid and suitable coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Benzofuran derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic potentials.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The 3-oxo group and the ester moiety can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzofuran: Lacks the 3-oxo group and ester moiety, making it less functionalized.

    4-(tert-butyl)benzoic acid: Contains the ester moiety but lacks the benzofuran core.

    Benzofuran: The parent compound without additional functional groups.

Uniqueness

3-oxo-2,3-dihydrobenzofuran-6-yl 4-(tert-butyl)benzoate is unique due to the combination of the benzofuran core, the 3-oxo group, and the 4-(tert-butyl)benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-oxo-1-benzofuran-6-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-19(2,3)13-6-4-12(5-7-13)18(21)23-14-8-9-15-16(20)11-22-17(15)10-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGIRKFIQSBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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